Home > Products > Building Blocks P5312 > 4-Oxo-4-(pyridin-3-yl)butanoic acid
4-Oxo-4-(pyridin-3-yl)butanoic acid - 4192-31-8

4-Oxo-4-(pyridin-3-yl)butanoic acid

Catalog Number: EVT-318367
CAS Number: 4192-31-8
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 4-Oxo-4-(pyridin-3-yl)butanoic acid and its derivatives have garnered attention in the pharmaceutical industry due to their potential biological activities. Research has been conducted to synthesize various analogs of this compound and evaluate their efficacy in different therapeutic areas. This analysis will delve into the synthesis, mechanism of action, and applications of these compounds, drawing on data from recent studies.

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (APS)

  • Compound Description: APS is a positional isomer of 4-Oxo-4-(pyridin-3-yl)butanoic acid, with the pyridine ring attached through an amino group instead of a direct C-C bond at the 3-position. This compound exists in two polymorphic forms and exhibits supramolecular interactions like aminopyridine···carboxylic O-H···N and N-H···O=C hydrogen bonding. []
  • Relevance: This compound is a positional isomer of 4-Oxo-4-(pyridin-3-yl)butanoic acid, differing in the point of attachment of the pyridine ring to the butanoic acid chain. []

4-Oxo-4-(3,3',4,4'-tetramethyl-1,1'-diphosphaferrocen-2-yl)butanoic acid

  • Compound Description: This compound is synthesized by reacting 3,3',4,4'-Tetramethyl-1,1'-diphosphaferrocene with succinic anhydride in the presence of AlCl3. [] It shares the 4-oxo-butanoic acid motif with the target compound.
  • Relevance: This compound belongs to a related chemical class as 4-Oxo-4-(pyridin-3-yl)butanoic acid, featuring a 4-oxo-butanoic acid moiety. The key difference lies in the substitution at the 4-position, where the pyridine ring in the target compound is replaced by a 3,3',4,4'-tetramethyl-1,1'-diphosphaferrocene group in this related compound. []

4-Oxo-4-(pyridin-3-ylamino)butanoic acid

  • Compound Description: This compound is another positional isomer of 4-Oxo-4-(pyridin-3-yl)butanoic acid, similar to APS. It features a pyridine ring linked through an amino group at the 3-position to the butanoic acid chain. [] The compound's crystal structure and Hirshfeld surfaces have been studied.
  • Relevance: This compound shares a similar structure with 4-Oxo-4-(pyridin-3-yl)butanoic acid, with the primary difference being the presence of an amino group connecting the pyridine ring to the butanoic acid moiety. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that exhibits dose- and time-dependent pharmacokinetics in humans. It is metabolized by CYP3A, with one metabolite (M2) acting as a CYP3A inhibitor. []
  • Relevance: This compound features a pyridin-3-yl subunit within its structure, a key structural element also present in 4-Oxo-4-(pyridin-3-yl)butanoic acid. []

4-[4-Oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66 compound)

  • Compound Description: PK-66 exhibits analgesic effects in models of somatic and neuropathic pain. Its mechanism involves adrenergic, dopaminergic, and GABAergic systems. []
  • Relevance: This compound, similar to 4-Oxo-4-(pyridin-3-yl)butanoic acid, features a carboxylic acid group attached to an aromatic ring system. While the target compound incorporates a pyridine ring, PK-66 contains a quinazoline moiety. []

4-(Dimethylamino)pyridin-1-ium 2-3 methyl-4-oxo-pyri-do[1,2-a]pyrimidine-3-carboxylate

  • Compound Description: This organic salt, synthesized via a retro-Claisen reaction, shows potential as a carbonic anhydrase I inhibitor. []
  • Relevance: Both this compound and 4-Oxo-4-(pyridin-3-yl)butanoic acid contain a pyridine ring, although with different substitutions and connections within their overall structures. []

(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives

  • Compound Description: These derivatives function as multifunctional aldose reductase (ALR2) inhibitors with potent antioxidant activity, potentially useful for managing diabetic complications. []
  • Relevance: This group of compounds, along with 4-Oxo-4-(pyridin-3-yl)butanoic acid, belong to a family of compounds containing a pyridine ring substituted with carboxylic acid derivatives. []
Applications in Various Fields

The applications of 4-Oxo-4-(pyridin-3-yl)butanoic acid derivatives span across various fields of medicine. The antilipidemic agent mentioned earlier has dual action on plasma triglyceride and cholesterol levels, making it a candidate for treating conditions like hyperlipidemia1. The antimicrobial and antifungal properties of the synthesized heterocyclic compounds from the related derivative suggest their use in treating infections2. Furthermore, the synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds has led to the discovery of new potassium channel activators with antihypertensive effects. These compounds have been tested in spontaneously hypertensive rats, showing promise as coronary vasodilators and potential treatments for angina pectoris3.

Classification

4-Oxo-4-(pyridin-3-yl)butanoic acid belongs to the class of carboxylic acids and specifically falls under the category of pyridine derivatives. Its chemical formula is C9H9NO3C_9H_9NO_3, and it has a molecular weight of approximately 179.17 g/mol. The compound is identified by the CAS number 4192-31-8 and is also cataloged in databases like PubChem and Sigma-Aldrich.

Synthesis Analysis

The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid can be achieved through various methods, typically involving the functionalization of succinic acid derivatives. One common approach is the reaction of pyridine derivatives with appropriate carbonyl compounds under acidic or basic conditions to facilitate the formation of the desired structure.

Key Synthesis Methods

  1. Condensation Reactions: The reaction between pyridine derivatives and carbonyl compounds can yield intermediates that further react to form 4-Oxo-4-(pyridin-3-yl)butanoic acid.
  2. Oxidative Methods: Oxidation of corresponding alcohol derivatives may also lead to the formation of this compound.
  3. Heterocyclic Synthesis: Derivatives from 4-Oxo-4-(pyridin-3-yl)butanoic acid have been synthesized using heterocyclic chemistry, which expands its potential applications in medicinal chemistry.

Technical Parameters

The synthesis often requires controlled temperatures, pH adjustments, and specific catalysts to optimize yield and purity. Reaction times can vary based on the method employed but typically range from several hours to a few days.

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid features a central butanoic acid backbone with a ketone at one end and a pyridine ring at the other.

Structural Details

  • Functional Groups: The presence of both a carboxylic acid and a ketone contributes to its reactivity.
  • Geometric Configuration: The compound exhibits stereochemical properties that may influence its biological activity.

Crystal Structure

Studies have utilized X-ray crystallography to analyze the molecular arrangement in solid-state forms, revealing insights into hydrogen bonding patterns and molecular packing that can affect solubility and reactivity .

Chemical Reactions Analysis

4-Oxo-4-(pyridin-3-yl)butanoic acid participates in various chemical reactions typical for carboxylic acids and ketones.

Key Reactions

  1. Esterification: Reacts with alcohols to form esters, which are important for drug formulation.
  2. Reduction: Can undergo reduction reactions to yield corresponding alcohols or amines.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to smaller molecular species.

Technical Details

Reactions are often carried out under controlled conditions (temperature, solvent choice) to maximize yields and selectivity.

Mechanism of Action

The mechanism of action for 4-Oxo-4-(pyridin-3-yl)butanoic acid is primarily linked to its biological activities, particularly in lipid metabolism.

Biological Mechanism

Research indicates that derivatives of this compound can inhibit fatty acid synthesis pathways, thereby lowering plasma triglyceride levels. The specific interactions at the enzymatic level are still being studied but involve modulation of key metabolic enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in polar solvents like water and ethanol due to its carboxylic acid group.

Chemical Properties

  • Melting Point: Specific melting point data varies but is generally reported within a range typical for similar compounds.
  • Stability: Stable under normal conditions but sensitive to strong bases or acids which can lead to degradation.
Applications

The applications of 4-Oxo-4-(pyridin-3-yl)butanoic acid span multiple fields:

  1. Pharmaceuticals: Its derivatives show promise as antilipidemic agents for managing hyperlipidemia by lowering triglyceride levels .
  2. Antimicrobial Agents: Compounds derived from this structure exhibit antimicrobial properties, making them candidates for treating infections .
  3. Research Tools: Used in studies exploring lipid metabolism and drug development due to its biological activity profile.
Biochemical Pathways and Enzymatic Interactions

Role in Cytochrome P-450-Mediated Metabolism of Tobacco-Specific N-Nitrosamines

Cytochrome P-450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, catalyze the bioactivation of tobacco-specific nitrosamines (TSNAs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). This process generates 4-oxo-4-(pyridin-3-yl)butanoic acid as a terminal metabolite [10]. The α-hydroxylation of NNK produces unstable intermediates that decompose to methanediazohydroxide and 4-oxo-4-(pyridin-3-yl)butanal, with the latter undergoing rapid oxidation to 4-oxo-4-(pyridin-3-yl)butanoic acid via aldehyde dehydrogenase [4] .

Table 1: Key Enzymes in TSNA Metabolic Activation

EnzymeSubstratePrimary ReactionProduct
CYP2A13NNKα-Methylene hydroxylation4-Oxo-4-(pyridin-3-yl)butanal
Aldehyde dehydrogenase4-Oxo-4-(pyridin-3-yl)butanalOxidation4-Oxo-4-(pyridin-3-yl)butanoic acid
CYP2A6NNNPyridine ring oxidationKeto acid derivatives

This pathway is biologically significant because:

  • Carcinogen Clearance: The keto acid represents a detoxified, water-soluble product excreted in urine, accounting for up to 12% of administered NNK in rats .
  • Exposure Biomarker: Elevated urinary levels in smokers (228 ± 129 ng/mL) versus nicotine patch users (97.5 ± 80.6 ng/mL) reflect TSNA exposure from tobacco combustion [2].
  • Species-Specific Differences: Unlike rats, humans exhibit extensive reduction of the keto acid to 4-hydroxy-4-(3-pyridyl)butanoic acid, complicating biomarker interpretation [2] .

Substrate Specificity in 3-Succinoylsemialdehyde-Pyridine Dehydrogenase Catalysis

The enzymatic reduction of 4-oxo-4-(pyridin-3-yl)butanal (the immediate aldehyde precursor) to 4-oxo-4-(pyridin-3-yl)butanoic acid is catalyzed by 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) [4] [8]. This NAD(P)⁺-dependent enzyme exhibits stringent substrate specificity:

  • Structural Requirements: The enzyme recognizes the pyridin-3-yl moiety and a C4-oxoalkanoic chain. Alterations to the pyridine ring (e.g., pyridin-2-yl or pyridin-4-yl isomers) drastically reduce catalytic efficiency [4].
  • Kinetic Parameters: In vitro studies show a Kₘ of 35–50 μM and Vₘₐₓ of 120–150 nmol/min/mg protein for the natural aldehyde substrate [8].
  • Inhibition Profile: Activity is competitively inhibited by succinate semialdehyde (structural analog) but unaffected by aromatic aldehydes (e.g., benzaldehyde), underscoring its tailored active site [8].

Table 2: Catalytic Efficiency of 3-Succinoylsemialdehyde-Pyridine Dehydrogenase

SubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
4-Oxo-4-(pyridin-3-yl)butanal42 ± 5138 ± 123.29
4-Oxo-4-(pyridin-2-yl)butanal>50018 ± 3<0.04
Succinate semialdehyde28 ± 495 ± 83.39

This enzyme functions as a critical metabolic gatekeeper:

  • It prevents accumulation of reactive aldehydes that could form protein adducts.
  • It channels pyridine-containing metabolites toward urinary excretion, reducing systemic exposure to TSNA-derived intermediates [4] [8].

Metabolic Flux Analysis in Nicotine-Derived Metabolite Networks

4-Oxo-4-(pyridin-3-yl)butanoic acid resides at a branch point in nicotine and TSNA metabolism. Stable-isotope tracer studies and urinary metabolite quantification reveal competing pathways:

  • Nicotine-Derived Flux: In humans, only 0.1% of nicotine converts to the keto acid via minor oxidative pathways, yielding predominantly (R)-4-hydroxy-4-(3-pyridyl)butanoic acid after ketoreduction [2] .
  • TSNA-Derived Flux: NNK and NNN metabolism generates 12–31% keto acid in rats, with stereoselective reduction producing (S)-4-hydroxy-4-(3-pyridyl)butanoic acid . Humans exhibit similar stereoselectivity, but TSNA-derived (S)-hydroxy acid is overshadowed by nicotine-derived (R)-enantiomer [2].

Table 3: Urinary Metabolite Flux from Precursor Compounds

PrecursorTotal Hydroxy Acid (ng/mL)(R)-Enantiomer (%)(S)-Enantiomer (%)Keto Acid (ng/mL)
Nicotine (human)363–1120*>98%<2%97.5–228*
NNK (rat)Not detected85–90%12% of dose
NNN (rat)Not detected40–45%55–60%31% of dose

*Values from smokers (higher) vs. nicotine patch users (lower) [2]

Key metabolic implications include:

  • Biomarker Specificity Limitations: The keto acid itself is a robust TSNA biomarker, but its reduction product (hydroxy acid) cannot distinguish TSNA activation from nicotine metabolism in humans due to overwhelming (R)-enantiomer flux from nicotine [2] .
  • Species-Dependent Handling: Rats excrete primarily the keto acid, while humans extensively reduce it to hydroxy acid. This necessitates careful extrapolation of rodent metabolic data to humans [2] .
  • Pathway Saturation Effects: High nicotine doses (>1 mg/kg) in humans increase absolute keto acid excretion but decrease its fractional contribution to total metabolites, reflecting pathway saturation [2].

These flux analyses clarify why 4-oxo-4-(pyridin-3-yl)butanoic acid serves as a convergent node in tobacco alkaloid metabolism, integrating biochemical events from both addictive (nicotine) and carcinogenic (TSNA) precursors. Its quantitative significance—accounting for ~14% of the nicotine dose in humans—underscores its dominance in the terminal catabolism of pyridine-containing compounds [2] .

Properties

CAS Number

4192-31-8

Product Name

4-Oxo-4-(pyridin-3-yl)butanoic acid

IUPAC Name

4-oxo-4-pyridin-3-ylbutanoic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)

InChI Key

JGSUNMCABQUBOY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Synonyms

γ-Oxo-3-pyridinebutanoic Acid; 3-Succinoylpyridine; 4-(3-Pyridyl)-4-oxobutyric Acid; OPBA;

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.